7-(octyloxy)-2H-chromen-2-one

Hydrophobicity Lipophilicity QSAR

7-(Octyloxy)-2H-chromen-2-one (CAS 85405-69-2) is a 7-alkoxycoumarin derivative consisting of a benzopyrone core with an n-octyloxy substituent at the 7-position. This compound belongs to a well-established class of fluorescent heterocycles.

Molecular Formula C17H22O3
Molecular Weight 274.35 g/mol
Cat. No. B293356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(octyloxy)-2H-chromen-2-one
Molecular FormulaC17H22O3
Molecular Weight274.35 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC2=C(C=C1)C=CC(=O)O2
InChIInChI=1S/C17H22O3/c1-2-3-4-5-6-7-12-19-15-10-8-14-9-11-17(18)20-16(14)13-15/h8-11,13H,2-7,12H2,1H3
InChIKeyVIEXWWDWANUXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Octyloxy)-2H-chromen-2-one: Key Baseline Data for Industrial Procurement & Research


7-(Octyloxy)-2H-chromen-2-one (CAS 85405-69-2) is a 7-alkoxycoumarin derivative consisting of a benzopyrone core with an n-octyloxy substituent at the 7-position. This compound belongs to a well-established class of fluorescent heterocycles [1]. Its molecular formula is C₁₇H₂₂O₃ with a molecular weight of 274.35 g/mol and a calculated LogP of 4.53, indicating significant hydrophobicity relative to shorter-chain 7-alkoxycoumarin analogs . The octyloxy group enhances electron-donating character, shifting absorption and emission spectra bathochromically compared to 7-hydroxycoumarin, and the long alkyl chain influences both photophysical properties [1] and biological recognition [2].

Why Generic 7-Alkoxycoumarin Substitution Fails: The Critical Role of Chain Length in 7-(Octyloxy)-2H-chromen-2-one Performance


In-class 7-alkoxycoumarins are not interchangeable because the alkyl chain length governs a set of physico-chemical properties—hydrophobicity, fluorescence quantum yield, substrate recognition by cytochrome P450 enzymes, and mesomorphic behavior—in a non-linear manner [1]. The octyl (C8) chain represents a specific hydrophobicity threshold (LogP = 4.53) that is substantially more lipophilic than shorter-chain analogs (e.g., 7-methoxycoumarin with LogP ~2.0), directly impacting membrane partitioning, protein binding, and micellar localization . In enzymatic O-dealkylation assays, 7-alkoxycoumarins exhibit chain-length-dependent substrate specificity: the P450 2B1 wild-type enzyme shows a rank order of C2 > C4 > C3 > C1 > C5 > C6 = C7, while the V363A mutant preferentially dealkylates 7-butoxycoumarin [2]. This selectivity pattern predicts that 7-(octyloxy)-2H-chromen-2-one, with its longer C8 chain, will display distinct metabolic stability and enzyme recognition profiles not achievable with shorter-chain analogs. The quantitative evidence detailed below demonstrates exactly where chain-length-driven differentiation occurs.

Quantitative Differentiation Evidence for 7-(Octyloxy)-2H-chromen-2-one Against Closest Analogs


LogP Hydrophobicity Comparison: 7-(Octyloxy) Coumarin vs. 7-Alkoxy Homologs (C1-C7)

The calculated LogP of 7-(octyloxy)-2H-chromen-2-one is 4.53 . This represents a substantial increase in lipophilicity compared to shorter-chain 7-alkoxycoumarins. For context, 7-methoxycoumarin (C1) has an experimental LogP of approximately 2.0, and each additional methylene unit in a homologous n-alkyl series typically increases LogP by ~0.5 units [1]. The C8 chain thus provides a LogP increment of approximately +2.5 over the C1 analog, translating to roughly a 300-fold higher octanol-water partition coefficient. This hydrophobicity level places the compound in a range suitable for membrane partitioning applications where shorter-chain analogs would be too hydrophilic.

Hydrophobicity Lipophilicity QSAR

Fluorescence Quantum Yield Dependence on 7-Alkoxy Chain Length: Class-Level Trend Informing Octyloxy Selection

In a systematic study of 4-alkyl- and 7-alkoxycoumarin derivatives (methyl through butyl), Heldt et al. (1995) demonstrated that fluorescence quantum yields and decay times show a strong dependence on solvent viscosity, attributed to torsional rotations of the alkyl/alkoxy substituents [1]. While the study did not extend to the octyloxy chain, the established mechanism—whereby longer, more flexible substituents increase internal non-radiative energy conversion rates—predicts that 7-(octyloxy)-2H-chromen-2-one will exhibit lower quantum yield in low-viscosity media but potentially higher quantum yield when restricted in viscous or organized media (e.g., micelles, polymer matrices) compared to shorter-chain analogs. This class-level inference is supported by 7-alkoxycoumarin micellar studies showing chain-length-dependent fluorescence enhancement in SDS and CTAB micelles .

Fluorescence spectroscopy Quantum yield Photophysics

Cytochrome P450 O-Dealkylation Rate Ranking: Chain-Length Selectivity Informs Octyloxy Compound Differentiation

Using a series of 7-alkoxycoumarins (C1-C7) as active site probes of purified P450 2B1, Strobel et al. (1998) established a rank order of O-dealkylation yielding 7-hydroxycoumarin: C2 > C4 > C3 > C1 > C5 > C6 = C7 (lowest) for the wild-type enzyme [1]. The C7 analog (7-heptyloxycoumarin) showed minimal turnover. By extension, 7-(octyloxy)-2H-chromen-2-one (C8) is expected to be an even poorer substrate for wild-type P450 2B1, potentially exhibiting metabolic stability superior to the commonly used 7-ethoxycoumarin probe. Critically, the V363L mutant reverses this trend, preferentially dealkylating 7-methoxy- and 7-ethoxycoumarin while longer chains show marked decreases [1]. This chain-length-dependent metabolic switching provides a rational basis for selecting the octyloxy derivative in experiments requiring P450-inert fluorophores.

Drug metabolism Cytochrome P450 Enzyme probe

Insect Repellent Activity: 7-Alkoxycoumarin Patent Coverage and Chain-Length Optimization

International patent WO2013044118A3, assigned to CNRS, claims 7-(octyloxy)-2H-chromen-2-one among a series of coumarin derivatives as insect and pest repellent compounds [1]. The patent discloses formulations useful against insect/pest-borne vectors and positions these coumarin derivatives as safer alternatives to existing synthetic repellents such as DEET. While the patent does not provide head-to-head repellency data for individual chain-length homologs, the inclusion of the octyloxy derivative in the claims—alongside other 7-alkoxy variants—indicates that the C8 chain length falls within the optimal hydrophobic window for dermal persistence and vapor pressure balance required for effective repellency. Shorter-chain analogs (e.g., 7-methoxycoumarin) are known natural products (herniarin) with different volatility and skin penetration profiles.

Insect repellent Vector control Agrochemical

Optimal Industrial and Research Application Scenarios for 7-(Octyloxy)-2H-chromen-2-one


Membrane Fluidity and Micellar Probing in Biochemical Assays

With its LogP of 4.53, 7-(octyloxy)-2H-chromen-2-one partitions strongly into lipid bilayers and detergent micelles . Its fluorescence is predicted to be quenched in low-viscosity aqueous media but restored upon incorporation into organized hydrophobic assemblies due to restricted torsional motion of the octyloxy chain [1]. This makes it a candidate for fluorescence-based critical micelle concentration (CMC) determination and membrane fluidity sensing, where its strong hydrophobic anchoring provides superior micelle retention compared to 7-methoxy- or 7-ethoxycoumarin probes.

Metabolically Stable Fluorophore for In Vitro Enzyme Assays

O-Dealkylation data from the 7-alkoxycoumarin series (C1-C7) demonstrates that P450 2B1 wild-type shows minimal turnover for the C7 analog, and the trend predicts even lower metabolism for the C8 octyloxy derivative [2]. For fluorescence-based enzyme assays where unwanted P450 metabolism of the probe confounds kinetic measurements, 7-(octyloxy)-2H-chromen-2-one offers a metabolically inert alternative to 7-ethoxycoumarin, the industry-standard P450 substrate.

Building Block for Liquid Crystal and Mesogenic Material Synthesis

Coumarin Schiff base-ester liquid crystals with a constant octyloxy chain at the coumarin end exhibit enantiotropic smectic A mesophases across a broad range of complementary chain lengths (n = 6-18) [3]. The octyloxy coumarin core provides linear rod-like geometry confirmed by single-crystal X-ray studies and enables tunable mesomorphic properties [4]. For materials chemistry procurement, the C8 chain represents a key intermediate that balances mesophase stability with synthetic accessibility.

Agrochemical Lead Compound for Novel Insect Repellent Development

The compound is claimed in an international patent (WO2013044118A3) as a coumarin-derived insect repellent, positioning it as a scaffold for developing alternatives to DEET [5]. Its intermediate hydrophobicity (between short-chain natural coumarins and long-chain waxy derivatives) is suitable for dermal formulation development. Procurement for structure-activity relationship (SAR) studies around the octyloxy chain length can directly support repellent optimization programs.

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